molecular formula C19H35N3O3 B7928593 [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester

[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester

Katalognummer: B7928593
Molekulargewicht: 353.5 g/mol
InChI-Schlüssel: VWGBXYMNZIVXGP-XUJLQICISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a carbamate derivative featuring a cyclohexyl backbone substituted with an (S)-2-amino-3-methyl-butyrylamino group and a cyclopropyl-carbamic acid tert-butyl ester moiety . Its molecular architecture combines a chiral amino acid residue with a sterically hindered tert-butyl carbamate group, which enhances metabolic stability and modulates solubility. The (S)-configuration at the amino acid side chain is critical for stereospecific interactions in biological systems.

Eigenschaften

IUPAC Name

tert-butyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N3O3/c1-12(2)16(20)17(23)21-13-6-8-14(9-7-13)22(15-10-11-15)18(24)25-19(3,4)5/h12-16H,6-11,20H2,1-5H3,(H,21,23)/t13?,14?,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGBXYMNZIVXGP-XUJLQICISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCC(CC1)N(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1CCC(CC1)N(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H33N3O3
  • Molar Mass : 327.46 g/mol
  • CAS Number : 1354011-78-1

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological targets, including enzymes and receptors. The following sections detail specific activities and findings from recent studies.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic rates and potential therapeutic effects in diseases where these enzymes are dysregulated.
  • Receptor Modulation : It acts as a modulator for certain receptors, which can influence cellular signaling pathways. Such interactions may affect processes like inflammation, pain perception, and cell proliferation.

Antifungal Activity

One study evaluated the antifungal properties of the compound against various fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum. The disk diffusion method revealed that while the original drug exhibited moderate effectiveness, derivatives with modified groups showed varying degrees of potency.

Lipophilicity and Metabolic Stability

Research indicated that modifications to the tert-butyl group significantly impacted the lipophilicity and metabolic stability of the compound. For instance, replacing the tert-butyl group with a CF3-cyclobutane resulted in an increase in lipophilicity by approximately 0.5 log units, which correlates with enhanced biological activity in some cases .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/PathwayObserved EffectReference
AntifungalTrichophyton mentagrophytesModerate inhibition
Enzyme InhibitionVarious metabolic enzymesAltered metabolic rates
Receptor ModulationSpecific receptorsInfluenced signaling

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Analogues in Carbamate and Amino Acid Derivatives

(a) [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
  • Structure : Shares the tert-butyl carbamate and cyclopropyl groups but replaces the cyclohexyl backbone with a pyrrolidine ring.
  • Key Difference : The pyrrolidine core introduces a five-membered ring, altering conformational flexibility compared to the six-membered cyclohexyl group in the target compound. This structural variation may influence binding affinity in enzyme inhibition studies .
(b) L-Valine 4-(tert-butyl)cyclohexyl ester
  • Structure: Utilizes a tert-butyl-substituted cyclohexyl ester but incorporates L-valine instead of the (S)-2-amino-3-methyl-butyrylamino group.
  • Functional Impact : The valine residue’s branched aliphatic side chain may confer different steric and electronic properties compared to the 3-methyl-butyryl group .
(c) [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester
  • Structure : Replaces the tert-butyl ester with a benzyl ester.
  • Properties : The benzyl group increases lipophilicity (predicted logP: ~3.5 vs. tert-butyl’s ~2.8) and may reduce metabolic stability due to esterase susceptibility. Molecular weight is 387.52 g/mol, comparable to the tert-butyl variant .

Functional and Application Comparisons

Compound Potential Applications Key Features
Target Compound Protease inhibition, peptide mimetics Chiral amino acid, tert-butyl ester stability
[3H]T863 Radiolabeled tracer for receptor binding studies Tritium labeling, pyrimido-oxazine core
4-tert-Butylcyclohexyl ethylphosphonofluoridate Organophosphorus chemistry (e.g., nerve agents) Phosphonofluoridate ester, Schedule 1A01
Benzyl ester variant Prodrug design, enhanced lipophilicity Benzyl group for controlled release

Vorbereitungsmethoden

Alternative Protecting Group Considerations

While Boc is dominant, patents describe scenarios where transient protection (e.g., Fmoc) is necessary for orthogonal deprotection. However, Boc remains preferred for its stability under basic and nucleophilic conditions.

Cyclohexylamine Functionalization

The cyclohexylamine core requires regioselective modification to introduce the (S)-2-amino-3-methyl-butyrylamino moiety.

Reductive Amination Approaches

A two-step reductive amination is often utilized:

  • Condensation : Reacting 4-aminocyclohexanone with (S)-2-amino-3-methyl-butyric acid methyl ester in methanol under acidic catalysis (e.g., acetic acid) forms the imine intermediate.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) or hydrogenation over Pd/C reduces the imine to the secondary amine. Yields range from 70–80%, with enantiomeric excess (ee) >98% when chiral auxiliaries are employed.

Mitsunobu Reaction for Stereochemical Control

For stereoretentive coupling, the Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) links the cyclohexanol derivative to (S)-2-amino-3-methyl-butyramide. This method ensures retention of configuration at the chiral center, critical for biological activity.

Cyclopropane Ring Formation

The cyclopropane moiety is introduced via two primary routes:

Simmons–Smith Cyclopropanation

Reaction of allyl-substituted intermediates with diiodomethane and a zinc-copper couple generates the cyclopropane ring. For instance, treating 4-allylcyclohexylamine with CH₂I₂/Zn(Cu) in diethyl ether at 40°C for 12 hours achieves 65% yield.

Transition Metal-Catalyzed Cyclopropanation

Rhodium-catalyzed reactions with diazocompounds (e.g., ethyl diazoacetate) offer higher stereocontrol. A patent detailing tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate synthesis highlights Rh₂(OAc)₄ catalysis in DCM, yielding cyclopropanes with >90% ee.

Coupling and Deprotection

Final assembly involves coupling the Boc-protected cyclopropylamine with the functionalized cyclohexylamine.

Amide Bond Formation

EDCI/HOBt-mediated coupling in DCM or DMF is standard. For example, reacting Boc-cyclopropylamine with 4-((S)-2-amino-3-methyl-butyrylamino)-cyclohexanecarboxylic acid using EDCI (1.2 eq) and HOBt (1.1 eq) at 0°C for 24 hours yields 78% of the coupled product.

Boc Deprotection

Trifluoroacetic acid (TFA) in DCM (1:1 v/v) removes the Boc group quantitatively within 1 hour at 25°C. Neutralization with aqueous NaHCO₃ followed by extraction with ethyl acetate isolates the free amine.

Optimization and Scalability Challenges

Solvent and Temperature Effects

  • THF vs. DCM : THF enhances solubility of polar intermediates but may require lower temperatures (–20°C) to suppress side reactions.

  • Microwave Assistance : Patents note that microwave-assisted coupling (80°C, 30 minutes) reduces reaction times by 60% without yield compromise.

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates diastereomers.

  • Crystallization : Tert-butyl ether derivatives crystallize from heptane/ethyl acetate mixtures, improving purity to >99%.

Data Tables

Table 1. Comparative Yields of Key Synthetic Steps

StepReagents/ConditionsYield (%)Purity (%)Source
Boc ProtectionBoc₂O, DIPEA, DCM, 0°C, 2h9298
Reductive AminationNaBH₃CN, MeOH, rt, 12h7895
Simmons–SmithCH₂I₂, Zn(Cu), Et₂O, 40°C, 12h6590
EDCI CouplingEDCI/HOBt, DMF, 0°C, 24h7897
Boc DeprotectionTFA/DCM (1:1), rt, 1hQuant.99

Table 2. Solvent Impact on Coupling Efficiency

SolventTemperature (°C)Time (h)Yield (%)
DCM02478
DMF02482
THF-204868

Q & A

Q. What are the recommended methods for synthesizing this compound while preserving stereochemical integrity?

Methodological Answer:

  • Use asymmetric Mannich reactions to establish chiral centers, as demonstrated in the synthesis of tert-butyl carbamates with stereospecificity .
  • Employ Boc (tert-butoxycarbonyl) protection for amine groups to prevent racemization during synthesis, followed by deprotection under mild acidic conditions .
  • Verify stereochemical purity via polarimetry (e.g., [α]₂₀ᴅ measurements) and NMR analysis to confirm diastereomeric ratios .

Q. How can researchers confirm structural identity and purity post-synthesis?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) for molecular weight validation and isotopic pattern matching .
  • ¹H/¹³C NMR spectroscopy to analyze chemical environments, such as cyclohexyl and cyclopropyl proton shifts .
  • HPLC with chiral columns to resolve enantiomeric impurities, ensuring >98% stereochemical purity .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

Methodological Answer:

  • Tandem mass spectrometry (MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) to minimize matrix effects .
  • Validate methods using dried blood spots (DBS) or plasma samples, assessing inter-/intra-run precision (CV <10%) and recovery rates .

Q. How to experimentally determine LogP, and what implications does it have for drug delivery?

Methodological Answer:

  • Use shake-flask partitioning or reverse-phase HPLC with reference standards to measure LogP .
  • A high LogP (>3) suggests lipophilicity, necessitating formulation strategies (e.g., nanoemulsions) to improve aqueous solubility and bioavailability .

Advanced Research Questions

Q. What computational strategies predict this compound’s binding affinity to biological targets?

Methodological Answer:

  • Perform molecular docking (e.g., AutoDock Vina) to model interactions with active sites, focusing on hydrogen bonding with cyclohexyl/cyclopropyl moieties .
  • Validate predictions via molecular dynamics simulations (100 ns trajectories) to assess binding stability and free energy calculations (MM-PBSA/GBSA) .

Q. How to address discrepancies in enzymatic activity data when using this compound as a substrate?

Methodological Answer:

  • Control for hematocrit effects in DBS assays, as variations can alter enzyme activity measurements by up to 20% .
  • Conduct stability studies under assay conditions (e.g., pH, temperature) to rule out compound degradation as a source of variability .

Q. What strategies mitigate racemization during synthesis of stereospecific intermediates?

Methodological Answer:

  • Use low-temperature reactions (<0°C) and non-polar solvents (e.g., dichloromethane) to minimize base-catalyzed racemization .
  • Monitor reaction progress via in situ FTIR to detect intermediate epimerization .

Q. How to design stability studies for this compound under varying pH and temperature?

Methodological Answer:

  • Use accelerated stability testing (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS to identify hydrolytic pathways (e.g., tert-butyl ester cleavage) .
  • Establish a pH-rate profile (pH 2–9) to predict shelf-life in biological buffers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.